4-[2-(benzyloxy)-5-bromobenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one
Overview
Description
4-[2-(benzyloxy)-5-bromobenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one is a useful research compound. Its molecular formula is C20H18BrNO2S2 and its molecular weight is 448.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.99623 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photodynamic Therapy Potential
4-[2-(benzyloxy)-5-bromobenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one and its derivatives have shown potential in the field of photodynamic therapy, particularly in cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives with this compound, demonstrating their utility as Type II photosensitizers in photodynamic therapy due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antioxidant Properties
Research by Menteşe, Ülker, and Kahveci (2015) on benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings, which include similar structural features to this compound, demonstrated significant antimicrobial and antioxidant activities. These compounds were effective against various bacteria and showed good scavenging activity in antioxidant assays (Menteşe, Ülker, & Kahveci, 2015).
Cancer Research and Antitumor Activity
Studies have indicated that derivatives of this compound exhibit potential antitumor activities. For instance, Osmaniye et al. (2018) synthesized benzothiazole acylhydrazones, related to the structure of the compound , and evaluated them as anticancer agents, revealing promising results against various cancer cell lines (Osmaniye et al., 2018).
Additional Applications
Further research has explored the applications of related compounds in areas such as molecular dynamics simulations, DFT calculations, and the evaluation of biological activities. For example, Pillai et al. (2019) conducted studies on Schiff bases tethered with 1,2,4-triazole and pyrazole rings, showcasing their antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019).
Properties
IUPAC Name |
(4Z)-4-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO2S2/c1-2-10-25-20-22-17(19(23)26-20)12-15-11-16(21)8-9-18(15)24-13-14-6-4-3-5-7-14/h3-9,11-12H,2,10,13H2,1H3/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLSZZMDIAAWDV-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C(=O)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=N/C(=C\C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)/C(=O)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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